molecular formula C12H11N7O B2929348 (E)-N'-methoxy-N-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide CAS No. 303146-06-7

(E)-N'-methoxy-N-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide

Cat. No.: B2929348
CAS No.: 303146-06-7
M. Wt: 269.268
InChI Key: BLVFAVFQHORATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N'-methoxy-N-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is a potent and selective inhibitor of the Receptor Interacting Serine/Threonine Protein Kinase 1 (RIPK1). This compound is a key tool for investigating necroptosis, a form of programmed cell death distinct from apoptosis. Its mechanism involves targeting the kinase activity of RIPK1, thereby blocking the formation of the necrosome complex and the subsequent execution of necroptotic signaling . Research utilizing this inhibitor is pivotal in elucidating the role of RIPK1-mediated necroptosis in a wide range of pathological conditions, including inflammatory diseases, neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, and ischemic injuries . By providing a means to precisely inhibit this cell death pathway, this compound enables researchers to dissect complex disease mechanisms and validate RIPK1 as a therapeutic target for novel intervention strategies.

Properties

IUPAC Name

N-methoxy-N'-(7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O/c1-20-16-8-15-11-17-12-14-7-5-10(19(12)18-11)9-4-2-3-6-13-9/h2-8H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVFAVFQHORATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=NC1=NN2C(=CC=NC2=N1)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N'-methoxy-N-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrimidinyl derivative with a methoxy-substituted hydrazine derivative under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with heating to facilitate the formation of the triazolopyrimidine core.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine moiety can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: Reduction reactions can be performed on the triazole ring to yield reduced analogs.

  • Substitution: The methoxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Reduced triazolopyrimidines.

  • Substitution: Derivatives with different functional groups attached to the methoxy position.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

  • Industry: Its unique chemical properties make it useful in the creation of advanced materials and catalysts.

Mechanism of Action

The mechanism by which (E)-N'-methoxy-N-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Triazolopyrimidine Derivatives with Aromatic Substituents
  • Compound 7n (): Features a 3,4,5-trimethoxyphenyl group at position 7 and a 4-chlorobenzyl group at N2 (MW: 455.4 g/mol).
  • Compound 17 (): Substituted with pyridin-3-yl at position 5 and a 4-methoxyphenethyl group at N6. The pyridin-3-yl group may alter binding orientation in biological targets compared to the target compound’s pyridin-2-yl group .
Extended Heterocyclic Systems
  • Compound 11a (): Contains a fused pyrimido[4,5-e][1,2,4]triazolo[1,5-c]pyrimidine core with a 4-methoxyphenyl group. This extended conjugation increases planarity and thermal stability (mp: 240–242°C) but reduces solubility compared to the simpler triazolopyrimidine core of the target compound .

Substituent Effects on Properties

Position 7 Modifications
  • Pyridin-2-yl (Target Compound) : Offers a hydrogen-bond acceptor via the pyridine nitrogen, enhancing target binding in hydrophobic pockets .
  • 4-Fluorostyryl (): Introduces rigidity through a styryl group, improving π-π stacking but increasing molecular weight (312.31 g/mol) and logP .
N2 Substituents
  • Methoxyimino (Target Compound): Provides a hydrogen-bond donor (NH) and acceptor (methoxy), balancing solubility and target affinity.
  • Chlorobenzyl (7n, ) : Enhances lipophilicity (ClogP ~3.5) but may reduce aqueous solubility, critical for bioavailability .
  • Methoxyphenethyl (Compound 17, ) : The methoxy group improves solubility, while the phenethyl chain may enhance binding to hydrophobic receptors .
Table 1: Comparative Analysis of Key Compounds
Compound Core Structure Position 7 Substituent N2 Substituent Molecular Weight (g/mol) Key Properties/Activities
Target Compound [1,2,4]triazolo[1,5-a]pyrimidine Pyridin-2-yl (E)-N'-methoxy-methanimidamide 285.27 Predicted enhanced solubility and target affinity
7n () [1,2,4]triazolo[1,5-a]pyrimidine 3,4,5-Trimethoxyphenyl 4-Chlorobenzyl 455.4 High biological activity (anticancer)
11a () Pyrimido-triazolo-pyrimidine 4-Methoxyphenyl 293.10 High thermal stability (mp 240–242°C)
4-Fluorostyryl Derivative () [1,2,4]triazolo[1,5-a]pyrimidine (E)-2-(4-Fluorophenyl)ethenyl N'-methoxy-methanimidamide 312.31 Improved pharmacokinetics (fluorophilicity)
CAS 477865-46-6 () [1,2,4]triazolo[1,5-a]pyrimidine 1-(3-Methoxyphenoxy)ethyl (E)-N'-methoxy-methanimidamide 342.35 Increased metabolic stability

Biological Activity

(E)-N'-methoxy-N-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxy group and a triazole-pyrimidine moiety. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and possibly in oncology.

Pharmacological Effects

Research indicates that this compound may exhibit significant pharmacological activities. Notably, it has been studied for its role as an antagonist to neurokinin receptors, particularly NK-3 receptors. The neurokinin-3 receptor is implicated in several CNS disorders, making this compound a candidate for therapeutic applications in conditions such as anxiety and depression.

Activity Description
NK-3 Receptor Antagonism Inhibition of NK-3 receptors may lead to therapeutic effects in mood disorders.
Antimicrobial Activity Preliminary studies suggest potential antibacterial properties against specific strains.

Antimicrobial Studies

In vitro studies have shown that related compounds with similar structural motifs exhibit antimicrobial activity against various bacterial strains. For instance, derivatives of triazole-pyrimidine compounds have been reported to demonstrate significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Case Studies

  • Neurokinin Receptor Studies :
    • A study explored the synthesis and biological evaluation of NK-3 receptor antagonists derived from triazole-pyrimidine frameworks. The results indicated that modifications on the pyridine ring could enhance receptor binding affinity and selectivity .
  • Antimicrobial Activity Evaluation :
    • Another investigation focused on the antimicrobial properties of similar triazole compounds. The study reported Minimum Inhibitory Concentration (MIC) values that indicated effective inhibition against Escherichia coli and Pseudomonas aeruginosa, suggesting that structural variations could influence activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications on the triazole or pyridine rings can significantly affect the biological activity of these compounds. For example:

  • Substituents on the pyridine ring can enhance NK-3 receptor antagonism.
  • Variations in the methoxy group can influence antimicrobial potency.

Q & A

Q. What are the standard synthetic routes for (E)-N'-methoxy-N-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. For example, triazolopyrimidine cores are constructed via cyclization of precursors like aminotriazoles with α,β-unsaturated carbonyl compounds. A representative method includes:

Core formation : Reacting aminotriazole derivatives with ethyl 3-oxohexanoate and aromatic aldehydes in DMF under fusion conditions, followed by methanol quenching and crystallization .

Functionalization : Introducing the pyridin-2-yl group via nucleophilic substitution or cross-coupling reactions.

Methoxyimino addition : Methoxylamine derivatives are condensed with carbonyl intermediates under basic conditions.

Q. Characterization :

  • NMR : Key signals include pyrimidine H-5 (~δ 8.2 ppm) and methoxy protons (~δ 3.8 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 533 for triazolopyrimidine derivatives) confirm molecular weight .
  • Elemental analysis : Used to validate purity (e.g., C, H, N % within ±0.3% of theoretical values) .

Q. How is X-ray crystallography applied to determine the structure of this compound, and what role does SHELX play?

Methodological Answer: X-ray crystallography involves:

Data collection : Using a Bruker APEX2 diffractometer (Mo Kα radiation) to measure reflection intensities .

Structure solution : SHELXS97 for phase determination via direct methods .

Refinement : SHELXL2014 refines atomic coordinates, thermal parameters, and occupancy factors iteratively. Key parameters:

  • R1 < 0.05 for high-resolution data.
  • Hydrogen bonds and π-π stacking interactions are modeled using restraints .

Q. SHELX Advantages :

  • Robust handling of twinned or high-symmetry crystals .
  • Automated space-group determination in SHELXT reduces user bias .

Advanced Questions

Q. How can synthetic yields of this compound be optimized, particularly for scale-up studies?

Methodological Answer: Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may require purification via column chromatography .
  • Catalysis : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) improve regioselectivity.
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 h for cyclization) .
  • Workflow integration : Continuous-flow systems (as in diphenyldiazomethane synthesis) minimize side products .

Example : Using 3-picoline as a base in sulfonamide coupling increased yield from 58% to 72% by reducing steric hindrance .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Cross-validation :

  • Compare NMR-derived tautomeric forms with crystallographic bond lengths (e.g., C=N vs. C-N distances).
  • Use DFT calculations to predict stable conformers and overlay with XRD results .

Dynamic effects : Variable-temperature NMR detects fluxional behavior not captured in static crystal structures.

Refinement artifacts : Check for overfitting in SHELXL by comparing wR2 and goodness-of-fit (GOF) values. GOF > 1.2 suggests model errors .

Case Study : Discrepancies in methoxy group orientation were resolved by refining disorder models with PART instructions in SHELXL .

Q. What computational methodologies are used to predict the biological activity of this compound?

Methodological Answer:

Docking studies :

  • Target enzymes (e.g., Plasmodium dihydroorotate dehydrogenase) are modeled using PDB structures.
  • AutoDock Vina calculates binding affinities (ΔG ≈ −9.5 kcal/mol for triazolopyrimidine inhibitors) .

QSAR models :

  • Hammett σ constants correlate substituent effects with IC50 values (R² > 0.85 for PfDHODH inhibition) .

ADMET prediction : SwissADME estimates logP (~2.1) and bioavailability scores (>0.55) to prioritize candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.